2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate
Overview
Description
2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (I3PTC), also known as Iodopyridinyl Trifluoromethylbenzenecarboxylate, is an organic compound of the pyridine family. It is an aromatic compound with a molecular formula of C9H5F3INO2. I3PTC is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
Scientific Research Applications
Coordination Chemistry and Supramolecular Structures
Research has delved into the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, focusing on their coordination with various metals and the formation of complex compounds. These studies highlight the potential of such compounds in developing materials with unique spectroscopic, magnetic, and electrochemical properties, which could be relevant to the structural or functional analogs of 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzenecarboxylate (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Drug Design
The structural motif of pyridine, similar to that in this compound, is significant in medicinal chemistry. Quinoline motifs, which include a benzene fused with pyridine, have been extensively studied for their broad spectrum of bioactivity. This research underpins the importance of such motifs in drug design, offering insights into the development of new therapeutics based on similar structural frameworks (Ajani, Iyaye, & Ademosun, 2022).
Materials Science and Catalysis
Compounds containing pyridine and similar heterocyclic structures are explored for their applications in materials science, particularly in catalysis. The review of recyclable copper catalyst systems for C-N bond-forming reactions, which often involve aryl halides and arylboronic acids, underscores the relevance of such compounds in synthetic chemistry and materials science. These catalysts, characterized by their recyclability and efficiency, pave the way for more sustainable chemical processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
properties
IUPAC Name |
(2-iodopyridin-3-yl) 3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3INO2/c14-13(15,16)9-4-1-3-8(7-9)12(19)20-10-5-2-6-18-11(10)17/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHJRUSPPSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=C(N=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246796 | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
246022-00-4 | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246022-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-pyridinyl 3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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